1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane
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Overview
Description
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[111]pentane is a unique organic compound characterized by its bicyclo[111]pentane core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane typically involves the derivatization of [1.1.1]propellane. A continuous flow process can be employed to generate [1.1.1]propellane, which can then be directly derivatized into various bicyclo[1.1.1]pentane species . This method allows for the production of gram quantities of the desired compound with high efficiency.
Industrial Production Methods
Industrial production methods for this compound are still under development, but the continuous flow synthesis approach offers a promising route for large-scale production. This method provides an attractive and straightforward access to gram quantities of selected bicyclo[1.1.1]pentane building blocks .
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including substitution and radical exchange processes. These reactions are facilitated by the presence of the bromomethyl and trifluoromethyl groups, which are reactive under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include radical initiators and halogenating agents. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives. These derivatives can be further functionalized to enhance their properties for specific applications .
Scientific Research Applications
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The bromomethyl and trifluoromethyl groups play a crucial role in these interactions, influencing the compound’s reactivity and stability. The bicyclo[1.1.1]pentane core provides a rigid framework that enhances the compound’s overall properties.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: The parent compound, which serves as the core structure for various derivatives.
1-(Chloromethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane: A similar compound with a chloromethyl group instead of a bromomethyl group.
1-(Bromomethyl)-3-(methyl)bicyclo[1.1.1]pentane: A derivative with a methyl group instead of a trifluoromethyl group.
Uniqueness
1-(Bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and stability properties. These features make it a valuable compound for various applications in scientific research and industry .
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrF3/c8-4-5-1-6(2-5,3-5)7(9,10)11/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXDBCXKLDMZPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2470435-47-1 |
Source
|
Record name | 1-(bromomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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